molecular formula C15H18O B14179388 5,6-Dimethyl-1-phenylhept-1-yn-3-one CAS No. 918638-78-5

5,6-Dimethyl-1-phenylhept-1-yn-3-one

Cat. No.: B14179388
CAS No.: 918638-78-5
M. Wt: 214.30 g/mol
InChI Key: CAPFLOCEEOOVON-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-phenylhept-1-yn-3-one is an organic compound with the molecular formula C15H18O. It is a member of the ynone family, characterized by the presence of a triple bond (alkyne) and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-phenylhept-1-yn-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a phosphine-catalyzed 1,2-reduction of ynones to propargylic alcohols, followed by further chemical transformations . The reaction conditions often include the use of solvents like dichloromethane and reagents such as tert-butyl alcohol and pinacolborane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash column chromatography can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-phenylhept-1-yn-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce propargylic alcohols .

Scientific Research Applications

5,6-Dimethyl-1-phenylhept-1-yn-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-phenylhept-1-yn-3-one involves its interaction with molecular targets through its alkyne and ketone functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1-phenylhept-1-yn-3-one is unique due to its specific arrangement of methyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

918638-78-5

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

5,6-dimethyl-1-phenylhept-1-yn-3-one

InChI

InChI=1S/C15H18O/c1-12(2)13(3)11-15(16)10-9-14-7-5-4-6-8-14/h4-8,12-13H,11H2,1-3H3

InChI Key

CAPFLOCEEOOVON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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